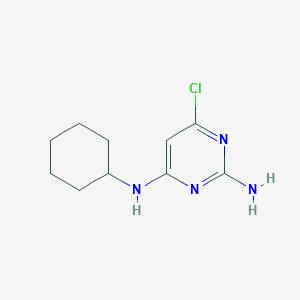
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine
Übersicht
Beschreibung
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H15ClN4 . It belongs to the class of heterocyclic building blocks, specifically pyrimidines . The CAS number for this compound is 30182-26-4 .
Molecular Structure Analysis
The molecular weight of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is 226.71 g/mol . The exact structure of this compound is not provided in the sources, but it can be inferred from its name and molecular formula.Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine are not provided in the sources .Wissenschaftliche Forschungsanwendungen
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles, such as 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, are significant structural components in pharmaceuticals. An analysis of U.S. FDA-approved drugs reveals that a majority contain nitrogen heterocycles. These compounds are essential for creating diverse pharmaceuticals due to their structural variety and biological relevance. The study classifies nitrogen heterocycles by ring size and complexity, highlighting common substitution patterns and unusual structures (Vitaku, Smith, & Njardarson, 2014).
Flame Retardancy and Dielectric Properties
Cyclotriphosphazene compounds, related to 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, exhibit significant flame retardant characteristics due to their chlorine content and structural properties. These compounds are explored for their potential in enhancing flame retardancy and dielectric properties, making them valuable in materials science, especially for applications requiring high fire resistance and electrical insulation (Usri, Jamain, & Makmud, 2021).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, which can be derived from 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, is crucial in medicinal chemistry due to its bioavailability and broad applicability. Research highlights the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, showcasing their versatility in drug development. This synthesis approach has been studied extensively, indicating the potential for creating novel therapeutic agents (Parmar, Vala, & Patel, 2023).
Halogenation in Marine Algae
Studies on marine red algae (Rhodophyta) reveal their unique ability to synthesize organic halogen-containing compounds, such as 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine. These compounds, derived from seawater, play a crucial role in the algae's biochemical processes, offering insights into natural product chemistry and potential pharmacological applications (Fenical, 1975).
Eigenschaften
IUPAC Name |
6-chloro-4-N-cyclohexylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZJINMPNIFLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

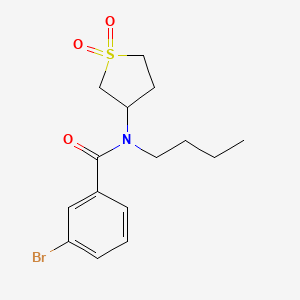
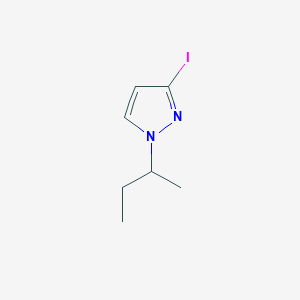


![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
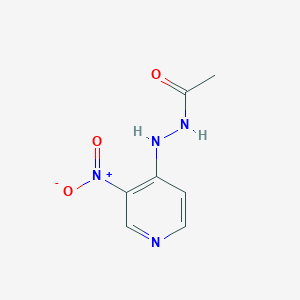
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)
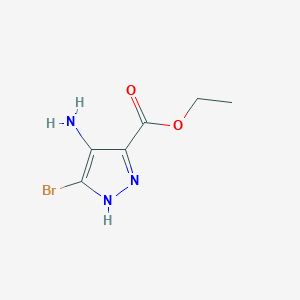
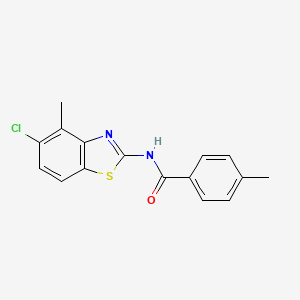
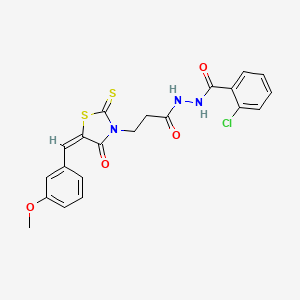
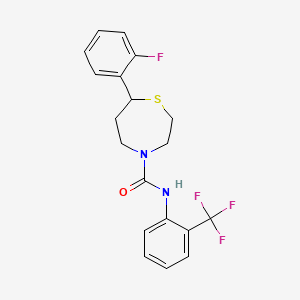
![N-(4-chloro-2-fluorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2917876.png)